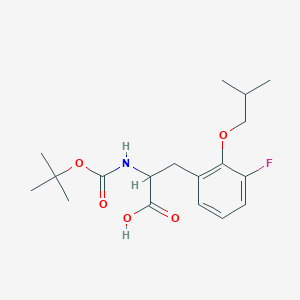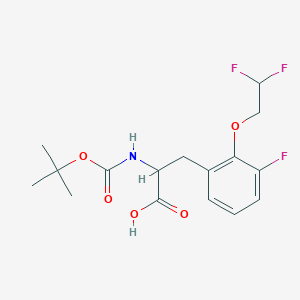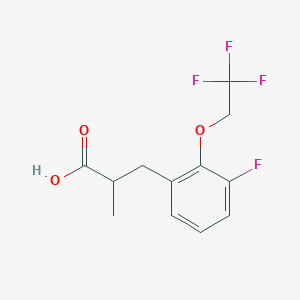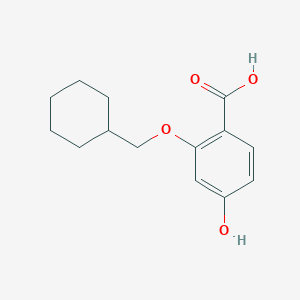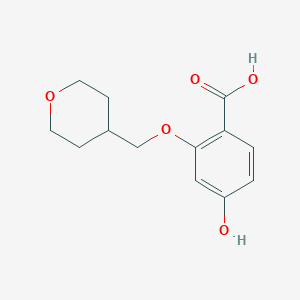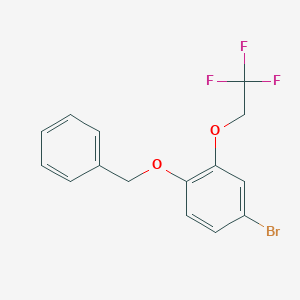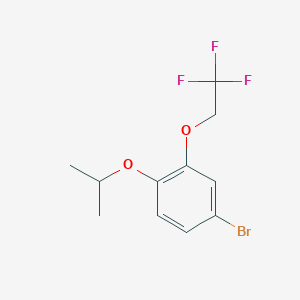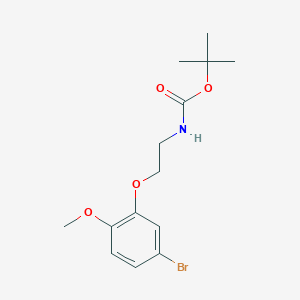
4-Bromo-2-isobutoxy-1-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-isobutoxy-1-isopropoxybenzene is an organic compound with the molecular formula C13H19BrO2. It is a derivative of benzene, substituted with bromine, isobutoxy, and isopropoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isobutoxy-1-isopropoxybenzene typically involves the bromination of a suitable precursor, followed by the introduction of isobutoxy and isopropoxy groups. One common method involves the bromination of 2-isobutoxy-1-isopropoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-isobutoxy-1-isopropoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isobutoxy and isopropoxy groups can be oxidized to corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-isobutoxy-1-isopropoxybenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide in liquid ammonia, sodium thiolate in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Oxidation: 4-Bromo-2-isobutoxy-1-isopropoxybenzaldehyde or 4-Bromo-2-isobutoxy-1-isopropoxybenzoic acid.
Reduction: 2-Isobutoxy-1-isopropoxybenzene.
Aplicaciones Científicas De Investigación
4-Bromo-2-isobutoxy-1-isopropoxybenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structural properties.
Material Science: Investigation of its properties for potential use in the development of new materials.
Chemical Biology: Study of its interactions with biological molecules to understand its potential biological activity.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-isobutoxy-1-isopropoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the isobutoxy and isopropoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methoxy-1-isopropoxybenzene
- 4-Bromo-2-ethoxy-1-isopropoxybenzene
- 4-Bromo-2-isobutoxy-1-methoxybenzene
Uniqueness
4-Bromo-2-isobutoxy-1-isopropoxybenzene is unique due to the presence of both isobutoxy and isopropoxy groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
4-bromo-2-(2-methylpropoxy)-1-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-9(2)8-15-13-7-11(14)5-6-12(13)16-10(3)4/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIFPKOUSBYDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
